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Dimethyl trithiocarbonate

Cat. No.: B3050028
CAS No.: 2314-48-9
M. Wt: 138.3 g/mol
InChI Key: IQWMXKTYXNMSLC-UHFFFAOYSA-N
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Description

Significance of Trithiocarbonate (B1256668) Derivatives in Contemporary Chemical Science

Trithiocarbonates are a class of organosulfur compounds characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to two other sulfur atoms. This functional group imparts unique properties that make these derivatives highly valuable in modern chemistry.

One of the most prominent applications of trithiocarbonate derivatives is in the field of polymer chemistry, specifically in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netrsc.org RAFT is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. Trithiocarbonates act as highly efficient chain transfer agents in this process, allowing for the design and synthesis of complex polymer architectures. researchgate.net

Beyond polymerization, trithiocarbonate derivatives are versatile intermediates and building blocks in organic synthesis. biosynth.comcymitquimica.com They participate in a variety of chemical transformations, enabling the construction of more complex molecules. jmchemsci.com Research has explored their use in the synthesis of pharmaceuticals and biologically active compounds. biosynth.comgoogle.com For instance, some trithiocarbonate derivatives have been investigated for their potential as inhibitors of enzymes like carbonic anhydrase. google.com They are also utilized in materials science for applications such as surface modification and the development of nanotechnologies. google.com

The general synthesis of trithiocarbonates often involves the reaction of an alkyl halide with carbon disulfide in the presence of a base. jmchemsci.com A common method for preparing the trithiocarbonate anion is through the in situ, one-pot generation from carbon disulfide under basic conditions. researchgate.net

Scope of Academic Inquiry into Dimethyl Trithiocarbonate

This compound, with the chemical formula (CH₃S)₂CS, serves as a focal point for academic research due to its specific reactivity and utility as a model compound. sigmaaldrich.comd-nb.info Its applications span several areas of chemical science, from fundamental mechanistic studies to practical synthetic methodologies.

In the realm of organic synthesis, this compound is employed as a reagent for the introduction of the methylthiothiocarbonyl group into various molecules. sigmaaldrich.comtandfonline.com For example, it has been used in the preparation of methyl-β,β′-dicarbonyldithiocarboxylate derivatives and β-oxodithiocarboxylates. sigmaaldrich.comtandfonline.com The reaction of this compound with active methylene (B1212753) compounds in the presence of a base is a known method for preparing alkyl dithiocarboxylates. tandfonline.com

Furthermore, academic inquiry has delved into the fundamental chemical behavior of this compound. Studies have investigated its gas-phase thermolysis to understand its isomerization pathways. sigmaaldrich.com It has also been used in electron paramagnetic resonance (EPR) spectroscopy studies to generate and evaluate tris(organothiyl)methyl radicals. sigmaaldrich.com The interaction of low-energy electrons with this compound has been studied to understand selective bond cleavage, which has implications for processes like RAFT polymerization. d-nb.info The 13C chemical shift tensor principal values of this compound have been measured using solid-state nuclear magnetic resonance (NMR) experiments to gain insights into its electronic structure. nih.gov

Below are interactive data tables summarizing some of the key physical and chemical properties of this compound reported in academic literature.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₃H₆S₃ sigmaaldrich.comcas.orgscbt.com
Molecular Weight138.27 g/mol sigmaaldrich.comscbt.com
AppearanceLiquid sigmaaldrich.com
Density1.254 g/mL at 25 °C sigmaaldrich.comchemsynthesis.com
Melting Point-3 °C sigmaaldrich.comchemsynthesis.com
Boiling Point101-102 °C at 12 mmHg sigmaaldrich.comchemsynthesis.com
Refractive Indexn20/D 1.675 sigmaaldrich.comsigmaaldrich.com
Flash Point97 °C (closed cup) sigmaaldrich.comsigmaaldrich.com

Table 2: Spectroscopic and Identification Data for this compound

IdentifierValueSource(s)
CAS Number2314-48-9 sigmaaldrich.comcas.orgchemsrc.com
InChI1S/C3H6S3/c1-5-3(4)6-2/h1-2H3 sigmaaldrich.comcas.org
InChIKeyIQWMXKTYXNMSLC-UHFFFAOYSA-N sigmaaldrich.comcas.org
SMILESCSC(=S)SC sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6S3 B3050028 Dimethyl trithiocarbonate CAS No. 2314-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(methylsulfanyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6S3/c1-5-3(4)6-2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWMXKTYXNMSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177710
Record name Dimethyl trithiocarbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2314-48-9
Record name Dimethyl trithiocarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2314-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl trithiocarbonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl trithiocarbonate
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Advanced Synthetic Methodologies for Dimethyl Trithiocarbonate and Analogues

Classical and Contemporary Synthetic Routes to Dimethyl Trithiocarbonate (B1256668)

The synthesis of dimethyl trithiocarbonate can be achieved through several established and modern chemical pathways. These methods range from classical reactions involving fundamental sulfur chemistry to more refined contemporary protocols.

Reaction of Thiols with Carbon Disulfide and Alkyl Halides

A foundational method for synthesizing symmetrical trithiocarbonates, including this compound, involves the reaction of a thiol with carbon disulfide in the presence of a base, followed by alkylation with an alkyl halide. researchgate.net For this compound specifically, the synthesis can commence with methanethiol (B179389) (CH₃SH).

The general mechanism proceeds in two main steps:

Formation of the Trithiocarbonate Anion : The thiol is deprotonated by a base to form a thiolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂) to generate a trithiocarbonate salt.

Dialkylation : The resulting trithiocarbonate dianion (CS₃²⁻) is then alkylated. For symmetrical trithiocarbonates like this compound, this is achieved by reacting the anion with two equivalents of a suitable alkylating agent, such as methyl iodide (CH₃I). wikipedia.org

This reaction can be represented by the following simplified equation using sodium methanethiolate: 2 CH₃SNa + CS₂ → Na₂CS₃ + ... Na₂CS₃ + 2 CH₃I → (CH₃S)₂CS + 2 NaI

This pathway is a versatile and long-established route for preparing a wide range of symmetrical trithiocarbonates. researchgate.net A variation of this method involves the reaction of N-protected amino alkyl iodides with sodium trithiocarbonate to produce N-protected chiral β-amino alkyl thiols in high yields. ias.ac.in

Base-Catalyzed Approaches (e.g., K2CO3 in DMF)

Modern synthetic protocols often favor one-pot procedures using milder and more efficient catalyst systems. A prominent example is the use of potassium carbonate (K₂CO₃) as a base in a polar aprotic solvent like dimethylformamide (DMF). jmchemsci.comjmchemsci.com This system provides a mild and efficient one-pot method for preparing symmetrical trithiocarbonates from alkyl halides and carbon disulfide. jmchemsci.comjmchemsci.com

The process typically involves vigorously stirring a mixture of K₂CO₃ and carbon disulfide in DMF, which results in a distinct color change to red, indicating the formation of the trithiocarbonate anion. jmchemsci.com Subsequent addition of an alkyl halide, such as benzyl (B1604629) bromide or methyl iodide, leads to the formation of the corresponding symmetrical trithiocarbonate in good to excellent yields. jmchemsci.com The reaction is often carried out at a moderate temperature of around 40°C in an aerial atmosphere. jmchemsci.com The choice of DMF as the solvent is critical, as its polar aprotic nature facilitates the reaction, leading to significantly higher yields compared to other solvents like ethanol (B145695) or acetonitrile. vulcanchem.com

The effectiveness of this method has been demonstrated with a variety of alkyl halides, as detailed in the table below.

EntryAlkyl HalideTime (h)Yield (%)
1Benzyl bromide695
24-Chlorobenzyl chloride692
3Propargyl bromide889
4Allyl bromide890
5n-Butyl bromide1285

Table based on data for the synthesis of symmetrical trithiocarbonates using the K₂CO₃/DMF system. jmchemsci.com

Phase-Transfer Catalysis in Trithiocarbonate Synthesis

Phase-transfer catalysis (PTC) offers an effective strategy for synthesizing trithiocarbonates, particularly when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous base and an organic substrate). tandfonline.comcapes.gov.br This technique avoids the need for anhydrous solvents and can enhance reaction rates. In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., n-Bu₄NHSO₄), facilitates the transfer of the trithiocarbonate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. tandfonline.com

One approach involves the direct reaction of carbon disulfide and an alkyl halide in a two-phase system of aqueous sodium hydroxide (B78521) and an organic solvent, with the aid of a PTC. tandfonline.com This allows for a one-pot synthesis where the only source of sulfur is carbon disulfide. tandfonline.com Symmetrical dialkyl trithiocarbonates have been successfully synthesized with good yields using this method. scite.airesearchgate.net The PTC approach is also applicable for producing unsymmetrical trithiocarbonates and has been used in the synthesis of precursors for RAFT polymerization. chemrxiv.org

Green Chemistry Principles in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green synthetic routes for trithiocarbonates have been developed. These methods aim to minimize waste and reduce the use of hazardous substances.

Key green approaches include:

Aqueous Synthesis : Performing the synthesis in water as the solvent is a significant step towards a greener process. A one-pot synthesis of symmetrical trithiocarbonates has been developed using triethylamine (B128534) as a catalyst in water at room temperature, reacting thiols, carbon disulfide, and alkyl halides. researchgate.net Another method uses a tetra-n-butylammonium hydroxide catalyst for the reaction of alkyl halides and carbon disulfide under neat aqueous conditions. researchgate.netconnectedpapers.com These aqueous methods are environmentally friendly and operationally simple. researchgate.netrsc.org

Solvent-Free Conditions : Eliminating the solvent entirely represents an ideal green chemistry scenario. A significantly fast, solvent-free synthesis of S-glycosyl S'-substituted trithiocarbonate derivatives has been reported. thieme-connect.com This three-component reaction of a glycosyl bromide, carbon disulfide, and a thiol proceeds at room temperature to give excellent yields in a short time. thieme-connect.com Solvent-free methods for S-arylation have also been developed. tandfonline.com

Use of Milder Reagents : The move away from hazardous reagents like thiophosgene (B130339) to systems like K₂CO₃/CS₂ in DMF or KF/Al₂O₃ contributes to a safer and greener process. jmchemsci.comresearchgate.net Methods employing Cs₂CO₃/CS₂ in DMSO have also been noted for being a cleaner and greener alternative for synthesizing cyclic trithiocarbonates. researchgate.net

These strategies align with the principles of green chemistry by improving atom economy, reducing energy consumption, and avoiding the use of volatile and toxic organic solvents.

Synthesis of Functionalized Trithiocarbonate Derivatives for Specific Research Applications

A major driver for the synthesis of diverse trithiocarbonate derivatives is their application as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. google.comresearchgate.net RAFT is a powerful technique for producing polymers with controlled molecular weights, low dispersity, and complex architectures like block copolymers. researchgate.net

The effectiveness of a trithiocarbonate as a RAFT agent depends on the substituents attached to the sulfur atoms. By synthesizing derivatives with specific functional groups, chemists can create polymers with desired end-group functionalities or initiate subsequent polymerization reactions. ugent.beresearchgate.net

Examples of functionalized trithiocarbonates and their applications include:

Hydroxyl- and Carboxyl-Functionalized Agents : Trithiocarbonates bearing hydroxyl (-OH) or carboxyl (-COOH) groups are widely synthesized. researchgate.netacs.org A hydroxyl group can act as an initiator for Ring-Opening Polymerization (ROP), allowing for the one-pot synthesis of block copolymers through a combination of RAFT and ROP. researchgate.net Carboxyl groups on a RAFT agent, such as in bis(carboxymethyl)trithiocarbonate, can impart functionality to the resulting polymer. acs.org

Amine- and Amide-Functionalized Agents : The introduction of amine or amide functionalities is another common strategy. scribd.com A modular, one-pot synthesis starting from a single thiolactone precursor allows for the creation of a library of functionalized trithiocarbonates by reacting the precursor with various amines. ugent.bescribd.com These agents can then be used to create polymers with reactive handles for bioconjugation or surface immobilization. sigmaaldrich.com

Architectural Polymers : Specialized trithiocarbonates are designed to create complex polymer architectures. For instance, sulfonamide-functionalized trithiocarbonates derived from N-sulfonyl aziridines have been developed for synthesizing triblock and four-arm star-shaped copolymers. acs.org

The synthesis of these functionalized agents often follows the fundamental principles of trithiocarbonate formation but employs starting materials that already contain the desired functional group, sometimes in a protected form. scribd.comacs.org This tailored synthesis of RAFT agents is crucial for advancing materials science, enabling the creation of novel polymers for drug delivery, nanotechnology, and other advanced applications. sigmaaldrich.commdpi.com

Reaction Mechanisms and Pathways of Dimethyl Trithiocarbonate

Fundamental Chemical Reactivity of the Trithiocarbonate (B1256668) Moiety

The reactivity of dimethyl trithiocarbonate is largely dictated by the trithiocarbonate group (CS₃). This functional group possesses distinct nucleophilic and electrophilic characteristics and is susceptible to specific bond cleavage processes.

Nucleophilic and Electrophilic Sites

The trithiocarbonate moiety in this compound features both nucleophilic and electrophilic centers, which govern its reaction patterns. researchgate.netschrodinger.com The sulfur atoms, particularly the uncoordinated thione sulfur, act as nucleophilic sites due to the presence of lone pair electrons. schrodinger.comrsc.org Conversely, the central carbon atom of the trithiocarbonate group is electrophilic, a consequence of the electron-withdrawing nature of the adjacent sulfur atoms. researchgate.netnih.gov

Computational analyses, such as Molecular Electrostatic Potential (MEP) maps, have been employed to visualize these reactive regions. researchgate.net These studies reveal that electrophilic regions are often located near the terminal sulfur atom of the C=S bond. researchgate.net The dual nature of the trithiocarbonate group allows it to react with a wide array of reagents. For instance, the nucleophilic sulfur can attack electrophiles, while the electrophilic carbon is susceptible to attack by nucleophiles. rsc.orgunibo.it

Bond Cleavage Processes (e.g., C-S bond cleavage)

A key aspect of the reactivity of this compound is the cleavage of its carbon-sulfur (C-S) bonds. nih.govrsc.org This process is fundamental to its role in various chemical transformations, including polymerization and organic synthesis. Low-energy electron attachment has been shown to induce specific cleavage of the C-S bond, even when a poor homolytic leaving group like a methyl radical is involved. nih.govresearchgate.net This selective bond scission highlights a high degree of control over the chemical reactions initiated by electron attachment. nih.gov

The cleavage of the C-S bond is also a critical step in the mechanism of Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, where the trithiocarbonate acts as a chain transfer agent. acs.org The relative ease of this cleavage allows for the controlled growth of polymer chains.

Radical-Mediated Reactions

This compound and other trithiocarbonates are extensively utilized in radical-mediated reactions, most notably in RAFT polymerization. researchgate.netuq.edu.au These reactions leverage the ability of the trithiocarbonate group to reversibly add and fragment radical species.

Reversible Addition-Fragmentation Processes

The cornerstone of RAFT polymerization is the reversible addition-fragmentation chain transfer (RAFT) process. researchgate.netpocketdentistry.com In this mechanism, a propagating polymer radical adds to the C=S bond of the trithiocarbonate. This is followed by fragmentation of the resulting intermediate radical, which can either regenerate the original propagating radical or form a new dormant polymer chain and a new radical capable of reinitiating polymerization. nih.gov This dynamic equilibrium allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. mdpi.comacs.orgnih.govscispace.com

The effectiveness of trithiocarbonates as RAFT agents is dependent on the nature of the substituents. researchgate.net Symmetrical trithiocarbonates, where both leaving groups are identical, can lead to a fully reversible addition-fragmentation chain transfer when reacting with carbon-centered radicals. pocketdentistry.comnih.gov

Radical Trapping and Generation

Trithiocarbonates serve as efficient radical traps. nih.gov The C=S bond readily reacts with free radicals, leading to the formation of a stabilized intermediate radical. acs.org This intermediate can then fragment to release a different radical, effectively transferring the radical character. This process is central to the control exerted in RAFT polymerization.

Furthermore, trithiocarbonates can be a source of radicals. nih.gov Under certain conditions, such as exposure to light or electrochemical reduction, the C-S bond can be cleaved to generate radicals, initiating polymerization. nih.govacs.org Electron spin resonance (ESR) spectroscopy spin trapping experiments have been used to detect and characterize the radicals generated during these processes. rsc.org

Thermal Decomposition Pathways and Computational Analysis

The thermal stability and decomposition of this compound are important considerations in its application, particularly at elevated temperatures. worldscientific.com Computational studies have provided valuable insights into the mechanisms of these decomposition pathways. worldscientific.comworldscientific.com

Theoretical calculations have been used to explore various possible decomposition routes for alkyl methyl trithiocarbonates. worldscientific.com These studies have considered pathways leading to the formation of alkenes, as well as rearrangement and elimination reactions. worldscientific.comworldscientific.com For instance, one proposed mechanism involves a six-membered ring transition state, similar to a Chugaev-type elimination, which results in the formation of an alkene and other by-products. worldscientific.com

The thermal decomposition of polymers synthesized using trithiocarbonate RAFT agents has also been investigated as a method for removing the trithiocarbonate end-group. acs.orgpublish.csiro.au The temperature at which decomposition occurs can be influenced by the structure of the polymer and the trithiocarbonate moiety. researchgate.netacs.org Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of these materials. rsc.org

Table of Reaction Parameters for RAFT Polymerization using Trithiocarbonate-based CTAs

MonomerCTAInitiatorSolventTemperature (°C)Molar Ratio ([M]/[CTA]/[I])
N,N-dimethylacrylamide (DMA)Rtt-17V-501D₂O (pH 10)7050/1/0.4
N,N-dimethylacrylamide (DMA)Rtt-05V-501D₂O (pH 10)7050/1/0.4
2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC)Rtt-17V-501Water (pH 10)7050/1/0.4
2-(methacryloyloxy)ethyl phosphorylcholine (MPC)Rtt-05V-501Water (pH 10)7050/1/0.4
N-Vinylpyrrolidone (NVP)bis(carboxymethyl)trithiocarbonateVA-5011,4-dioxane80-
4-vinylbenzaldehyde (VBA)S-1-dodecyl-S'-(α,α'-dimethyl-α"-acetic acid)trithiocarbonate (DDMAT)AIBN1,4-dioxane or 2-butanone70-75-

Data sourced from multiple studies investigating RAFT polymerization. mdpi.comacs.orgnih.govscispace.com

Hydrolytic Stability and Degradation Mechanisms

The stability of the trithiocarbonate functional group is a critical factor in its application, particularly in aqueous environments. While trithiocarbonates are generally considered more stable against hydrolysis than other thiocarbonylthio compounds like dithioesters, they are susceptible to degradation under certain conditions, primarily influenced by pH and temperature. nih.govresearchgate.net

Generally, the trithiocarbonate structure is prone to hydrolysis in basic aqueous solutions. mdpi.com Studies on various trithiocarbonate-based Reversible Addition-Fragmention Chain Transfer (RAFT) agents have shown that degradation significantly increases with rising pH and temperature. nih.gov For instance, investigations into trithiocarbonate CTAs revealed that hydrolysis becomes more pronounced at pH levels above 11, especially when heated. mdpi.com The degradation often involves the decomposition of the trithiocarbonate group, which can be monitored by a decrease in the characteristic UV-Vis absorbance peak around 309 nm. mdpi.com

The degradation mechanism in basic conditions is believed to proceed through nucleophilic attack by hydroxide (B78521) ions on the thiocarbonyl carbon. This can lead to the cleavage of the C-S bond and the eventual breakdown of the trithiocarbonate moiety. In the context of RAFT polymerization, this degradation can negatively impact the control over the polymerization process, leading to polymers with higher dispersity. acs.orgcolab.ws

Beyond simple hydrolysis, other degradation pathways exist. For trithiocarbonate-terminated polymers, degradation can occur via N-5 nucleophilic attack on the terminal thiocarbonyl group by the ultimate monomer unit, a process observed at elevated temperatures (e.g., 70 °C). escholarship.org Furthermore, hydrolytic degradation of the functional groups on the RAFT agent, such as the hydrolysis of a cyano group to an amide, has been identified even under recommended storage conditions, which can affect polymerization kinetics. acs.orgcolab.ws

The stability of trithiocarbonates can be influenced by their molecular structure. For example, CTAs with long, hydrophobic alkyl chains (like a dodecyl group) can form micelles in water, which protects the trithiocarbonate core from hydrolytic attack, rendering them more stable in basic conditions compared to more hydrophilic analogues. mdpi.com

Table 1: Influence of pH on the Hydrolytic Stability of Trithiocarbonate RAFT Agents

Trithiocarbonate AgentpH ConditionTemperature (°C)ObservationReference
Rtt-17 (hydrophilic)> 1160Significant degradation observed; 74.5% decrease in methyl proton signal intensity. mdpi.com
Rtt-05 (hydrophobic)≤ 1260Stable, no significant degradation. mdpi.com
Rtt-05 (hydrophobic)> 1260Degradation observed; 71.2% decrease in methyl proton signal intensity. mdpi.com
EDMAT2.6 (Acidic)AmbientNo discernible hydrolysis over 4 hours of light irradiation. nih.gov
EDMATNeutral to AlkalineAmbientHydrolysis detected and rate increased with pH. nih.gov

Photoinduced Activation Mechanisms

This compound (DMTTC) and other trithiocarbonates can be activated by light, a property leveraged in photoinduced polymerization techniques. The activation typically involves the absorption of light, leading to the excitation of the thiocarbonylthio group and subsequent cleavage of a carbon-sulfur (C–S) bond to generate radicals. d-nb.inforesearchgate.net

The primary mechanism for photoactivation is direct photolysis, where the trithiocarbonate molecule absorbs a photon, promoting it to an excited state. acs.org This excited species can then undergo homolytic cleavage of the C–S bond, generating a carbon-centered radical and a trithiocarbonate-based sulfur-centered radical. acs.orgmdpi.com Low-energy electron attachment experiments in the gas phase have shown that for DMTTC, specific cleavage of the C–S bond is induced at electron energies close to zero eV, even with a poor homolytic leaving group. d-nb.info This process is highly selective, with other dissociation reactions being much less significant. d-nb.info

The wavelength of the irradiating light is a crucial parameter. UV light can lead to the photodissociation of trithiocarbonates. rsc.org However, high-energy UV light can also cause significant degradation of the thiocarbonylthio moiety. acs.orgrsc.org This degradation can be suppressed by using long-wavelength UV or visible light, which still possesses enough energy to activate the trithiocarbonate but minimizes side reactions. acs.orgrsc.orgacs.org

In addition to direct photolysis, activation can be mediated by photocatalysts in a process known as photoinduced electron/energy transfer (PET). mdpi.com Two main pathways are proposed for PET-RAFT:

Electron Transfer: An excited photocatalyst transfers an electron to the trithiocarbonate, forming a radical anion. This anion then fragments, cleaving the C–S bond to produce a radical and a trithiocarbonate anion. mdpi.comrsc.org

Energy Transfer: The excited photocatalyst transfers energy to the trithiocarbonate, promoting it to a triplet excited state which then undergoes homolytic C–S bond cleavage to generate radicals. mdpi.comrsc.org

Metal complexes, such as metal naphthalocyanines, have been shown to be effective photocatalysts for activating trithiocarbonates under near-infrared (NIR) light (e.g., 780 nm). acs.org These systems can exhibit remarkable selectivity, for instance, activating trithiocarbonates with tertiary R groups while showing no activation for those with secondary R groups, a barrier that can be overcome with a moderate increase in temperature. acs.org

Table 2: Photoactivation Parameters for Trithiocarbonates

Compound/SystemLight Source/WavelengthActivation MechanismKey FindingsReference
This compound (DMTTC)Low-energy electrons (0-8 eV)Dissociative Electron AttachmentSelective C–S bond cleavage observed at near 0 eV. d-nb.info
Methylene (B1212753) trithiocarbonateInert matrix photolysisPhotolysisClean source of thioformaldehyde (B1214467) (CH₂S) at 10 K. cdnsciencepub.com
Trithiocarbonate RAFT Agents (general)UV lightPhotoiniferter/Direct PhotolysisUV light can cause significant degradation of the thiocarbonylthio group. rsc.org
S-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT)Long-wave UVPhotoiniferter/Direct PhotolysisPhotodegradation and irreversible termination are significantly suppressed compared to shorter wavelengths. acs.org
Trithiocarbonates with Metal NaphthalocyaninesNear-infrared (780 nm)Photoinduced Electron Transfer (PET)Efficient and selective activation of tertiary R group trithiocarbonates. acs.org
Ethyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (EXEP)Visible light (>390 nm, >440 nm)Direct PhotolysisPhotolysis efficiency is wavelength-dependent; highest at λ > 390 nm. mdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of dimethyl trithiocarbonate (B1256668) by providing information about the chemical environment of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

In ¹H NMR spectroscopy, the chemical shift of the methyl (CH₃) protons in dimethyl trithiocarbonate is a key indicator of their electronic environment. Due to the presence of the electron-withdrawing trithiocarbonate group, these protons are deshielded and appear at a specific resonance frequency. While the exact chemical shift can vary slightly depending on the deuterated solvent used, it is typically observed in a predictable region.

¹³C NMR spectroscopy provides further structural confirmation. The carbon atom of the thiocarbonyl group (C=S) is highly deshielded and exhibits a characteristic chemical shift far downfield, often around 219-223 ppm. escholarship.orgresearchgate.net The carbon atoms of the two methyl groups (CH₃) are more shielded and appear at a much higher field. The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between the quaternary thiocarbonyl carbon and the methyl carbons, which show opposite phases in the resulting spectra. researchgate.net

The following table summarizes typical NMR spectral data for the core functional groups in trithiocarbonates, including this compound.

Interactive Data Table: Representative NMR Chemical Shifts for Trithiocarbonates

NucleusFunctional GroupTypical Chemical Shift (ppm)Multiplicity (in this compound)
¹H-S-CH~2.0 - 2.6Singlet
¹³C-S-C H₃~14 - 24Quartet (in ¹H-coupled spectrum)
¹³C-S-C (=S)-S-~219 - 223Singlet

Note: Chemical shifts are dependent on solvent, concentration, and temperature. epfl.chpitt.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational modes. acs.org These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. rsc.org

The most prominent vibrational feature in the spectrum of this compound is the stretching of the thiocarbonyl (C=S) bond. This vibration typically gives rise to a strong absorption band in the IR spectrum and a strong scattering peak in the Raman spectrum, usually found in the region of 1050-1250 cm⁻¹. The exact position of this band can be influenced by the electronic and steric effects of the substituents attached to the sulfur atoms.

Other key vibrational modes include the symmetric and asymmetric stretching of the C-S single bonds, which are typically observed at lower frequencies, in the range of 600-800 cm⁻¹. The methyl groups also exhibit characteristic vibrations, such as symmetric and asymmetric C-H stretching (around 2900-3000 cm⁻¹), and bending modes at lower wavenumbers. uc.pt

A theoretical investigation of various trithiocarbonate compounds using Density Functional Theory (DFT) has shown that the C=S bond length is typically around 1.65 Å, while the C–S single bond lengths are approximately 1.77 Å. researchgate.net These structural parameters directly influence the observed vibrational frequencies.

Interactive Data Table: Key Vibrational Modes for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)IR ActivityRaman Activity
C-H Stretch-CH₃2900 - 3000MediumMedium
C=S Stretch>C=S1050 - 1250StrongStrong
C-S Stretch-S-C-S-600 - 800MediumStrong
CH₃ Bend-CH₃1350 - 1470MediumMedium

Note: The exact wavenumbers and intensities can vary based on the physical state of the sample (solid, liquid, or solution) and intermolecular interactions. nih.govacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique crucial for studying species with unpaired electrons, such as radicals. This compound is often used as a source for generating tris(organothiyl)methyl radicals, and EPR spectroscopy is the primary method for their detection and characterization. chemicalbook.comlookchem.comscientificlabs.co.uk

In a typical experiment, a transient radical can add to the thiocarbonyl sulfur atom of this compound. This addition creates a new, more stable radical adduct, specifically a tris(organothiyl)methyl radical, [(CH₃S)₂C-SR]. The EPR spectrum of this adduct provides a wealth of information about its electronic structure and conformation. acs.org

A study by Forrest and Ingold detailed the generation of such radicals by the addition of various transient radicals (R•) to this compound. The EPR parameters, including the g-factor and hyperfine coupling constants, were measured for these adducts. The adducts formed from this compound were found to adopt non-eclipsed conformations. This conformational preference is attributed to the extent of conjugative electron delocalization to the p-type lone pair on the sulfur atom that bears the added radical group. acs.org The study of these radical species is fundamental to understanding reaction mechanisms involving free-radical additions to trithiocarbonates. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. iucr.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structures of several related trithiocarbonate compounds have been reported, such as vinylene trithiocarbonate and various metal-trithiocarbonate complexes, a specific crystal structure for this compound itself is not readily found in published literature. nih.gov The compound exists as a liquid at room temperature, with a melting point of -3 °C, which can present challenges for single-crystal X-ray diffraction, often requiring cryo-crystallography techniques. scientificlabs.co.uk

The structural analysis of analogous compounds reveals important features that can be extrapolated to this compound. For instance, the trithiocarbonate group (-S-C(=S)-S-) is generally found to be planar or nearly planar. frontiersin.org Studies on related molecules like 4,5-dimethyl-1,3-dioxol-2-one (B143725) show how molecular packing is influenced by weak intermolecular interactions, which would also be relevant for solid-state this compound. nih.gov The crystal structure of a cobalt(II) trithiocarbonate complex, for example, provides precise measurements for the C-S bonds within the trithiocarbonate ligand coordinated to a metal center. researchgate.net Such data from related structures are invaluable for computational modeling and for understanding the fundamental geometry of the trithiocarbonate functional group.

UV-Visible Absorption Spectroscopy for Electronic Structure

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. ubbcluj.ro For this compound, the UV-Vis spectrum is characterized by specific absorption bands that correspond to the excitation of electrons in the thiocarbonyl group. science-softcon.denist.gov

The electronic spectrum of trithiocarbonates typically displays two main absorption bands:

A strong absorption band in the UV region, generally around 310 nm. This band is attributed to a π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the C=S double bond. researchgate.net

A weaker, broad absorption band at longer wavelengths, in the visible region around 430-460 nm. rsc.orgrsc.org This band corresponds to an n → π* transition, which is formally symmetry-forbidden and thus has a much lower intensity. It involves the promotion of an electron from a non-bonding lone pair orbital (n), located on one of the sulfur atoms, to the π* antibonding orbital of the thiocarbonyl group. mgcub.ac.in

The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the sulfur atoms. researchgate.netresearchgate.net The n → π* transition is responsible for the characteristic yellow color of many trithiocarbonate compounds. rsc.org These electronic transitions are fundamental to the photochemistry of trithiocarbonates, as absorption of light at these wavelengths can lead to the cleavage of the C-S bonds, a process utilized in Photoiniferter-RAFT polymerization. rsc.org

Interactive Data Table: Electronic Transitions of this compound

TransitionWavelength Range (nm)Molar Absorptivity (ε)Orbital OriginDescription
π → π~310High (1,000-10,000 L mol⁻¹ cm⁻¹)π(C=S) → π(C=S)Allowed transition, strong absorption
n → π~430 - 460Low (10-100 L mol⁻¹ cm⁻¹)n(S) → π(C=S)Symmetry-forbidden, weak absorption

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivityresearchgate.netresearchgate.netacs.orgnih.gov

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic characteristics and reactivity of trithiocarbonate (B1256668) compounds. researchgate.netresearchgate.net These theoretical studies provide a comprehensive examination of how the arrangement of electrons within the molecule governs its chemical behavior. rsc.org By calculating key electronic parameters, DFT enables the optimization of trithiocarbonate structures for specific applications, such as in controlled radical polymerization and materials design. researchgate.net The B3LYP hybrid functional is a common choice for these calculations, often paired with a basis set like 6-311++G(d,p), as it provides a good balance of accuracy and computational efficiency for organic sulfur compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsamipubco.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.netsamipubco.com These quantum chemical descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. A higher chemical potential (less negative) indicates lower reactivity. researchgate.net

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as half of the HOMO-LUMO gap. cimav.edu.mxresearchgate.net Molecules with a larger energy gap are considered "harder" and less reactive. researchgate.net

Chemical Softness (s): The reciprocal of hardness, softness indicates a molecule's polarizability and reactivity. researchgate.net

Electrophilicity Index (ω): This descriptor measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. researchgate.netresearchgate.net

Theoretical studies on a range of trithiocarbonates (TTCs) have calculated these values to compare their reactivity. researchgate.net For instance, analysis of various substituted trithiocarbonates shows a wide range in electrophilicity, with some classified as highly reactive and others as super-electrophilic. researchgate.netresearchgate.net

ParameterDefinition FormulaSignificance
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Indicates electron escaping tendency and reactivity. researchgate.net
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Measures resistance to charge transfer; higher values mean lower reactivity. cimav.edu.mxresearchgate.net
Chemical Softness (s)s = 1 / ηIndicates polarizability; higher values mean higher reactivity. researchgate.net
Electrophilicity Index (ω)ω = μ2 / (2η)Quantifies the electrophilic nature of a molecule. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and identify its reactive sites. researchgate.netresearchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). samipubco.com

For trithiocarbonates, MEP analysis highlights the specific atoms involved in chemical reactions. researchgate.netresearchgate.net Studies on substituted trithiocarbonates reveal that the sulfur atoms of the C=S group are often key reactive sites, acting as nucleophilic regions susceptible to attack. researchgate.netresearchgate.net The analysis can also identify electrophilic regions, such as hydrogen atoms in certain substituents, which are prone to nucleophilic attack. researchgate.netresearchgate.net This detailed mapping of reactive zones provides crucial insights for predicting how the molecule will interact with other reagents. researchgate.net

The electronic structure, stability, and reactivity of the trithiocarbonate core are significantly influenced by the nature of its substituent groups. researchgate.netresearchgate.net DFT studies have systematically investigated these substituent effects by comparing molecules with various groups, including alkyl, benzyl (B1604629), phenethyl, and nitrophenyl moieties. researchgate.net

These investigations have shown that substituents can modulate the electronic properties of the trithiocarbonate linkage. researchgate.netresearchgate.net For example, the HOMO-LUMO energy gap, and therefore the reactivity, can be tuned by changing the substituents. researchgate.net One key finding is that the way a substituent is attached matters. researchgate.netresearchgate.net Ring-structured substituents that are directly attached to the trithiocarbonate group tend to form strong, stable linkages, as evidenced by high bond dissociation energies (BDE). researchgate.netresearchgate.net In contrast, when these same substituents are connected via a flexible alkyl spacer, the resulting linkages are often weaker. researchgate.netresearchgate.net These findings are vital for designing novel trithiocarbonate compounds with precisely tailored properties for applications like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Mechanistic Insights from Computational Simulationsresearchgate.netnih.govacs.org

Computational simulations provide a molecular-level view of reaction mechanisms that is often difficult to obtain through experimental methods alone. For dimethyl trithiocarbonate and related compounds, these simulations have been crucial for understanding their behavior in complex chemical processes.

One significant area of study is the aminolysis of trithiocarbonates, a reaction often used in post-polymerization modification. nih.govacs.org Detailed computational kinetic analysis reveals that this reaction does not occur in a single step but proceeds through a four-step mechanism:

Formation of a zwitterionic intermediate. nih.govacs.org

An assisting amine molecule abstracts a proton from the zwitterionic intermediate, forming a complex. nih.govacs.org

The complex breaks down into a neutral tetrahedral intermediate. nih.govacs.org

The neutral intermediate decomposes, with the help of another amine molecule, to yield the final products. nih.govacs.org

Furthermore, computational studies have compared the reactivity of different RAFT agents, finding that trithiocarbonates react at a comparable rate to xanthates in aminolysis reactions. nih.govacs.org Molecular dynamics (MD) simulations have also been employed to understand the mechanism of dynamic bond exchange in polymers containing trithiocarbonate linkages, which is relevant for developing recyclable sulfur-rich materials. researchgate.net

Theoretical Studies on Stability and Decomposition Energeticsresearchgate.networldscientific.commdpi.com

The stability of this compound and its derivatives is a critical factor, especially in applications like RAFT polymerization, which can be conducted under harsh conditions. mdpi.com Theoretical studies focus on the energetics of the molecule to predict its stability and likely decomposition pathways.

Computational methods are used to calculate the bond dissociation energies (BDE) and Gibbs free energies of the linkages between the trithiocarbonate group and its substituents. researchgate.netresearchgate.net High BDE values are indicative of strong, stable bonds that are less likely to undergo thermal decomposition. researchgate.netresearchgate.net

Furthermore, theoretical calculations have been used to explore the complex mechanisms of thermal decomposition. worldscientific.com For alkyl trithiocarbonates, studies have examined multiple potential decomposition paths, including those that lead to desired products like alkenes, as well as competing rearrangement and elimination reactions. worldscientific.com These calculations, performed using methods such as Møller-Plesset perturbation theory (MP2), help to identify the most energetically favorable decomposition routes. worldscientific.com While trithiocarbonates are generally stable, their stability can be compromised under specific conditions, such as in basic aqueous solutions where hydrolysis of the trithiocarbonate group can occur. mdpi.com The photolysis of trithiocarbonates to generate other reactive species has also been studied. cdnsciencepub.com

Dimethyl Trithiocarbonate in Controlled Radical Polymerization: Reversible Addition Fragmentation Chain Transfer Raft Polymerization

Principles and Mechanism of RAFT Polymerization

The fundamental principle of RAFT polymerization lies in the establishment of a dynamic equilibrium between active, propagating polymer chains and dormant polymer chains. cmu.edu This equilibrium is mediated by the RAFT agent, which contains a thiocarbonylthio group (S=C-S). sigmaaldrich.com The process involves the standard steps of a conventional free radical polymerization—initiation, propagation, and termination—with the addition of a reversible chain transfer step. sigmaaldrich.com

The generally accepted mechanism of RAFT polymerization involves the following key steps:

Initiation: A standard radical initiator generates primary radicals, which then react with monomer units to form propagating polymer chains (P•n).

Chain Transfer: The propagating radical (P•n) adds to the C=S bond of the RAFT agent (ZC(=S)SR) to form an intermediate radical. This intermediate can then fragment in one of two ways: either regenerating the initial propagating radical and the original RAFT agent, or forming a new dormant polymer chain (P_n-S-C(=S)Z) and a new radical (R•) derived from the RAFT agent's R-group. acs.org

Reinitiation: The newly formed radical (R•) initiates the polymerization of monomer units, creating a new propagating chain (P•m).

Main Equilibrium: The new propagating chain (P•m) can then react with the dormant polymer chain (P_n-S-C(=S)Z), re-entering the chain transfer equilibrium. This rapid exchange between active and dormant species ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization and polymers with low dispersity. acs.org

The retention of the thiocarbonylthio group at the end of the polymer chains is responsible for the "living" character of RAFT polymerization, allowing for the synthesis of block copolymers and other complex architectures. sigmaaldrich.com

Role of Trithiocarbonates as Chain Transfer Agents (CTAs)

Trithiocarbonates are a versatile class of RAFT agents characterized by the structure R-S-C(=S)-S-R'. researchgate.net They are particularly effective for controlling the polymerization of "more activated monomers" (MAMs), such as styrenes, acrylates, and acrylamides. nih.govresearchgate.net Compared to other RAFT agents like dithiobenzoates, trithiocarbonates often exhibit higher hydrolytic stability and cause less rate retardation, making them a preferred choice for many applications. sigmaaldrich.com

The effectiveness of a trithiocarbonate (B1256668) as a CTA depends on the nature of its substituents, specifically the R- and Z-groups (where Z is -SR' in this case). sigmaaldrich.com Symmetrical trithiocarbonates possess two potential leaving groups (R and R'), which can allow for the synthesis of ABA triblock copolymers in a two-step process. cmu.edu Unsymmetrical trithiocarbonates, where only one R-group is a good homolytic leaving group, are also widely used and allow for the growth of polymer chains from one end. researchgate.netgoogle.com

The efficacy of a trithiocarbonate RAFT agent is critically dependent on the choice of the R- and Z-groups (in the context of ZC(=S)SR, for trithiocarbonates Z is an SR' group). sigmaaldrich.com

The R-group is the leaving group and must be a good homolytic leaving group compared to the propagating polymer chain. cmu.edu It also needs to efficiently reinitiate polymerization. acs.org The stability of the R-group radical influences the fragmentation rate of the intermediate radical adduct. acs.org More stable R-groups generally lead to more efficient fragmentation. acs.org The structure of the R-group can also impact reinitiation efficiency; for instance, cyanoalkyl R-groups ranging from primary to tertiary radicals have been shown to affect the polymerization kinetics of acrylonitrile. escholarship.org

The Z-group (in this case, the second thioalkyl group, -SR') modulates the reactivity of the C=S double bond and stabilizes the intermediate radical. nih.govmdpi.com The Z-group has a significant effect on the stability of the RAFT adduct radical. repositorioinstitucional.mx For trithiocarbonates, the sulfur atom of the Z-group influences the electronic properties of the thiocarbonyl group. Strong electron-donating Z-groups can enhance the stability of the RAFT agent towards oxidation. researchgate.net The choice of the Z-group is crucial for matching the reactivity of the CTA to the monomer being polymerized. acs.org

A key advantage of using trithiocarbonates in RAFT polymerization is the ability to achieve excellent control over the molecular weight and dispersity (Đ), also known as the polydispersity index (PDI). mdpi.comcmu.edu By carefully selecting the trithiocarbonate CTA and the reaction conditions, polymers with predictable molecular weights and narrow molecular weight distributions (typically Đ < 1.5) can be synthesized. mdpi.com

The theoretical number-average molecular weight (Mn) can be calculated based on the ratio of the moles of monomer consumed to the moles of the RAFT agent used. cmu.edu Experimental results often show a linear increase in molecular weight with monomer conversion, which is a hallmark of a controlled polymerization process. cmu.edursc.org

For example, the polymerization of methyl methacrylate (B99206) (MMA) using certain symmetrical trithiocarbonates has demonstrated the ability to produce polymers with low dispersity values. mdpi.com Similarly, the RAFT polymerization of acrylamide (B121943) using a suitable trithiocarbonate CTA has yielded polymers with a restricted molecular weight distribution. nih.gov The control over molecular weight is maintained by ensuring that the rate of chain transfer is much faster than the rate of propagation, allowing all chains to grow at a similar rate. acs.org

Examples of Controlled Polymerization with Trithiocarbonate CTAs
MonomerTrithiocarbonate CTA TypeResulting Dispersity (Đ)Reference
Styrene (B11656), Methyl Acrylate (B77674), Methyl MethacrylateSymmetrical and UnsymmetricalVery low, especially at high conversions cmu.edu
Methacrylic MonomersSymmetrical with Diphenylmethyl R-groups< 1.5 mdpi.com
AcrylamideDodecyl trithiodimethyl propionic acidNarrow nih.gov
n-Butyl AcrylateAmphiphilic PEO-basedNarrow acs.org

Influence of R- and Z-Groups on RAFT Efficacy

Kinetics and Polymerization Control

The kinetics of RAFT polymerization using trithiocarbonates can be complex and are influenced by several factors, including the structure of the CTA, the type of monomer, the initiator concentration, and the reaction temperature. researchgate.netacs.org Generally, the polymerization rate in a RAFT system can be slower than in a conventional free-radical polymerization, a phenomenon known as rate retardation. acs.orgnsf.gov However, trithiocarbonates are often associated with less retardation compared to other CTAs like dithiobenzoates. sigmaaldrich.com

The polymerization kinetics often exhibit a linear first-order relationship with respect to monomer concentration, suggesting a constant concentration of propagating radicals. mdpi.com The choice of initiator and the ratio of CTA to initiator are crucial for achieving good kinetic control. nih.govresearchgate.net

An induction period , a delay before significant monomer conversion occurs, is sometimes observed in RAFT polymerization. acs.org This can be attributed to the pre-equilibrium phase, where the initial RAFT agent is converted into the dormant polymeric CTA. mdpi.comacs.org During this period, the concentration of the initial CTA decreases while the concentration of the macro-CTA increases. No significant polymerization occurs until the initial RAFT agent is consumed. acs.org The duration of the induction period can be influenced by the reinitiation efficiency of the R-group radical. acs.org

The reinitiation rate , determined by the reactivity of the R• radical with the monomer, is a critical factor for maintaining control. acs.org Slow reinitiation can lead to a buildup of R• radicals, which can undergo termination reactions, leading to a loss of control and broader dispersity. To ensure efficient polymerization, the R-group should be chosen such that it reinitiates polymerization at a rate comparable to or faster than the propagation rate. acs.org For example, in the photoiniferter-RAFT polymerization of methyl acrylate, RAFT agents with more stabilized R-groups can lead to a tunable induction period. rsc.org

Aqueous RAFT Polymerization Using Trithiocarbonates

RAFT polymerization is highly compatible with aqueous media, making it a valuable technique for synthesizing water-soluble polymers for various applications, including biomedical uses. mdpi.comnih.gov Trithiocarbonates are particularly well-suited for aqueous RAFT polymerization due to their relatively high stability against hydrolysis compared to other CTAs like dithioesters. nih.govsigmaaldrich.com

The success of aqueous RAFT depends on the selection of water-soluble initiators and CTAs. nih.gov Trithiocarbonates bearing hydrophilic groups, such as carboxylic acids, can be used to control the polymerization of hydrophilic monomers like N,N-dimethylacrylamide (DMA) and 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC). mdpi.com

However, the stability of trithiocarbonates in aqueous solutions can still be a concern, especially under basic conditions and at elevated temperatures, where hydrolysis can occur. mdpi.com The choice of the trithiocarbonate structure is therefore crucial. For instance, a study showed that a trithiocarbonate with a hydrophobic dodecyl group was more stable in basic aqueous solution than one with a hydrophilic carboxyethyl group, due to the formation of micelles that protected the trithiocarbonate group. mdpi.com This highlights the importance of designing CTAs with appropriate solubility and stability for specific aqueous RAFT polymerization systems. google.com

Photoinitiated RAFT Polymerization with Trithiocarbonates (PET-RAFT)

Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation chain Transfer (PET-RAFT) polymerization has emerged as a powerful method for synthesizing well-defined polymers under mild conditions by merging photoredox catalysis with RAFT polymerization. rsc.org This technique utilizes light as an external stimulus to gain spatiotemporal control over the polymerization, allowing for reactions to proceed at room temperature. mdpi.comnih.gov Trithiocarbonates are a prominent class of RAFT agents used in PET-RAFT, suitable for the polymerization of "more activated monomers" (MAMs) such as acrylates, methacrylates, acrylamides, and styrenes. researchgate.netacs.org The process offers significant advantages, including the potential for very low catalyst loading (in the ppm range), modulation of the polymerization rate through light intensity and wavelength, and the avoidance of exogenous radical sources that can lead to undesired polymer chain ends. mdpi.comnih.gov

The mechanism of PET-RAFT can proceed through different pathways, such as reductive or oxidative quenching cycles, depending on the photocatalyst (PC) and additives used. rsc.org In a typical reductive quenching pathway, an excited-state photocatalyst is reduced by a sacrificial electron donor, and the resulting reduced PC activates the trithiocarbonate RAFT agent to initiate polymerization. rsc.org An alternative energy transfer process has also been proposed, where energy from the excited photocatalyst is transferred to the RAFT agent. rsc.org

A variety of photoredox catalysts have been successfully employed for PET-RAFT polymerization using trithiocarbonate agents. These include metal complexes like iridium and ruthenium polypyridyl complexes, as well as zinc tetraphenylporphyrin (B126558) (ZnTPP), which can activate polymerization under a broad range of visible light wavelengths (435 to 655 nm). nih.govfigshare.com ZnTPP, in particular, has shown advantages such as lower inhibition periods in the presence of oxygen. nih.gov Metal-free organic catalysts, including Eosin Y and N,N-diaryl dihydrophenazines, have also been effectively used, broadening the scope and applicability of PET-RAFT. mdpi.comnih.gov In some systems, the trithiocarbonate RAFT agent itself can act as an intrinsic photoredox catalyst, simplifying the reaction setup. rsc.org

Below is a table summarizing various PET-RAFT systems that utilize trithiocarbonate RAFT agents.

Photocatalyst (PC)RAFT Agent TypeMonomer(s)Light Source (Wavelength)SolventKey FindingsRef
Zinc tetraphenylporphyrin (ZnTPP)TrithiocarbonateAcrylates, AcrylamidesYellow LED (560 nm)DMSOHigh throughput synthesis in well-plates with oxygen tolerance. mdpi.comnih.gov
Eosin Y (EY)TrithiocarbonateOligo(ethylene glycol) methacrylate, HPMA, CBMAVisible LightWaterOxygen-tolerant surface-initiated (SI) PET-RAFT for antifouling brushes. nih.gov
Trithiocarbonate (self-catalyzed)TrithiocarbonateAcrylatesVisible Light (≈460 nm)N/ATrithiocarbonate acts as photocatalyst for O2 removal, initiator, and RAFT agent. rsc.org
Bacteriochlorophyll aTrithiocarbonateMMA, tert-butyl methacrylateNear-infrared / Far-red lightN/AUtilizes long-wavelength light with excellent penetration. mdpi.com
N,N-Diaryl dihydrophenazinesTrithiocarbonateMethyl Acrylate (MA)N/AN/AEnabled sequential O-ATRP and PET-RAFT block copolymerization. nih.gov

Oxygen Tolerance in Photo-CRP Systems

A significant advantage of PET-RAFT polymerization is its inherent tolerance to atmospheric oxygen, which typically inhibits conventional radical polymerizations. mdpi.comrsc.org This tolerance circumvents the need for stringent and often cumbersome deoxygenation procedures like freeze-pump-thaw cycles. mdpi.com The mechanism for oxygen tolerance in PET-RAFT systems, particularly those using catalysts like zinc porphyrins, is attributed to the efficient conversion of ground-state triplet oxygen (³O₂) into reactive singlet oxygen (¹O₂) via energy transfer from the excited photocatalyst. mdpi.comrsc.org This newly formed singlet oxygen is then rapidly consumed by a scavenger present in the system. rsc.org

Several strategies have been developed to effectively manage oxygen in these polymerizations:

Solvent as a Scavenger: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent in PET-RAFT that also functions as an efficient singlet oxygen quencher, enabling polymerization to proceed in vessels open to the air. mdpi.comfigshare.comrsc.org

Added Scavengers: For polymerizations in other organic solvents, sacrificial singlet oxygen quenchers can be added. Successful examples include tertiary amines, ascorbic acid, 9,10-dimethylanthracene (B165754) (DMA), and (R)-(+)-limonene. mdpi.comrsc.org The addition of these agents allows for oxygen-tolerant PET-RAFT under various conditions, including under low-energy red light. rsc.org

Enzymatic Deoxygenation: An alternative approach involves using an enzyme-based system to remove dissolved oxygen in situ. The combination of glucose oxidase (GOx) and glucose is frequently used to catalytically reduce oxygen to hydrogen peroxide, thereby deoxygenating the system prior to or during polymerization. mdpi.commdpi.comrsc.org

Intrinsic Catalyst Activity: Certain systems have been designed where the trithiocarbonate RAFT agent itself, in the presence of a sacrificial tertiary amine and visible light, can significantly reduce the amount of dissolved oxygen, thus playing a triple role as a deoxygenating catalyst, initiator, and controlling agent. rsc.org

ROS-Mediated Systems: Recent research has explored reactive oxygen species (ROS)-mediated PET-RAFT processes, using systems like covalent organic frameworks (COFs) with O₂•⁻/H₂O to achieve high-quality polymerization with enhanced oxygen tolerance. acs.org

The table below outlines different approaches to achieving oxygen tolerance in PET-RAFT.

MethodKey Component(s)MechanismApplicable SolventsRef
Solvent QuenchingDMSOSolvent scavenges singlet oxygen generated by the photocatalyst.DMSO mdpi.comfigshare.comrsc.org
Additive QuenchingAscorbic acid, 9,10-dimethylanthracene, LimoneneAdded small molecule scavenges singlet oxygen.Various organic solvents (e.g., ethanol) rsc.org
Enzymatic DeoxygenationGlucose Oxidase (GOx), GlucoseEnzymatic reduction of O₂ to H₂O₂.Aqueous media mdpi.commdpi.com
Intrinsic RAFT Agent ActivityTrithiocarbonate, Tertiary amineRAFT agent acts as a photocatalyst for oxygen removal.N/A rsc.org
Reductive Quenching CycleEosin Y (EY), Triethanolamine (TEOA)Sacrificing electron donor (TEOA) reduces oxygen in the system.Water nih.gov

End-Group Fidelity and Post-Polymerization Modification via Trithiocarbonate Moieties

The success of RAFT polymerization lies in its ability to produce polymers with well-defined architectures and a high degree of "livingness." A crucial aspect of this is the high fidelity of the thiocarbonylthio end-group, which is retained on the polymer chain after polymerization. researchgate.netnih.gov For polymers synthesized using agents like dimethyl trithiocarbonate, this terminal trithiocarbonate group is not merely a remnant of the control agent but a versatile chemical handle for extensive post-polymerization modification. nih.govacs.org The integrity of this end-group is paramount, as its presence allows for further chain extension to create block copolymers or for chemical transformation into other desired functionalities. nih.govacs.org

However, the stability of the RAFT agent and the resulting end-group can be compromised under certain conditions. For instance, the hydrolytic degradation of some trithiocarbonate RAFT agents containing cyano and carboxylic acid functionalities has been shown to affect polymerization and lead to changes in expected end-group fidelities. acs.orgnih.gov Similarly, photodegradation of the trithiocarbonate group can occur, especially under UV light, leading to the formation of thioether-capped chains and a loss of control. rsc.orgrsc.org

Despite these challenges, the trithiocarbonate moiety offers a rich platform for chemical modification. A primary and widely used strategy is its removal via aminolysis or thiolysis, which cleaves the C–S bond to yield a polymer with a terminal thiol (-SH) group. rsc.orgnih.govgoogle.com This thiol-terminated polymer is a key intermediate for a variety of subsequent "thiol-click" reactions:

Michael Addition: The thiol can react with electron-deficient alkenes (e.g., acrylates, maleimides) in a highly efficient thiol-Michael addition to introduce new functional groups. rsc.org

Disulfide Formation: The thiol groups can be oxidized to form disulfide bridges, which are useful for creating crosslinked materials or for bioconjugation, as these bonds are reducible in biological environments. nih.govd-nb.info

Thiol-Yne Reactions: Reaction with alkynes provides another pathway to functional materials. rsc.org

Conversion to other RAFT agents: Thiol-terminated polymers can be reacted with carbon disulfide and an alkylating agent (like benzyl (B1604629) bromide) to be transformed back into a trithiocarbonate-terminated polymer, a useful strategy for switching polymer blocks from a "less activated" to a "more activated" type. nih.govnih.govmdpi.com

Beyond thiol-based chemistry, the trithiocarbonate end-group can be transformed directly. A notable example is a desulfurization–bromination reaction that converts the trithiocarbonate end-group into a terminal bromide, which is an active initiator for Atom Transfer Radical Polymerization (ATRP). escholarship.org This transformation provides a powerful bridge between two of the most widely used controlled radical polymerization techniques.

The following table summarizes key strategies for the modification of trithiocarbonate-terminated polymers.

Modification StrategyReagentsResulting FunctionalityPurpose/ApplicationRef
Aminolysis/ThiolysisPrimary amines (e.g., hexylamine, ethanolamine)Thiol (-SH)Intermediate for further "thiol-click" reactions. rsc.orggoogle.com
Thiol-Michael AdditionThiol-terminated polymer + Maleimide or AcrylateThioetherEnd-group functionalization, bioconjugation. rsc.org
Transformation to TrithiocarbonateThiol-terminated polymer + CS₂ + Benzyl BromideTrithiocarbonateChain extension with "more activated" monomers. nih.govmdpi.com
Desulfurization-BrominationBrominating reagentsAlkyl Bromide (-Br)Creates a macroinitiator for ATRP. escholarship.org
Reaction with IsocyanatesHydroxyl-containing RAFT polymer + IsocyanateCarbamateDirect functionalization without deprotection/aminolysis. acs.org
Chain ExtensionMacro-RAFT agent + MonomerBlock CopolymerSynthesis of complex polymer architectures. nih.gov

Coordination Chemistry of Trithiocarbonate Ligands

Dimethyl Trithiocarbonate (B1256668) as a Ligand in Metal Complexes

There is a significant absence of published research detailing the role of dimethyl trithiocarbonate as a primary ligand in the formation of metal complexes. Searches for terms such as "this compound as a ligand," "coordination compounds of this compound," and "metal complexes of S=C(SCH₃)₂" did not yield studies that characterize its behavior as a ligand. While the organic chemistry of this compound, including its synthesis and use in organic reactions, is documented, its application in coordination chemistry is not well-established in the available literature. wikipedia.orglookchem.com

In contrast, studies on other trithiocarbonate derivatives, such as those containing additional functional groups, have shown that the trithiocarbonate moiety can coordinate to metal ions. akjournals.comresearchgate.netula.vescispace.comjksus.org These related compounds demonstrate the potential for the trithiocarbonate group to act as a ligand, but specific examples involving this compound are not provided in the reviewed sources.

Advanced Materials Science Applications and Future Directions

Integration of Dimethyl Trithiocarbonate (B1256668) into Polymer Architectures

The ability to create well-defined macromolecular structures is a hallmark of RAFT polymerization, where trithiocarbonates act as highly effective chain transfer agents (CTAs). This control has been harnessed to build complex polymer architectures, including block and star copolymers, as well as responsive networks.

The synthesis of block copolymers, which consist of two or more distinct polymer chains linked together, is readily achieved using trithiocarbonate-mediated RAFT polymerization. This process allows for the sequential addition of different monomers, leading to materials with tailored properties and the ability to self-assemble into ordered nanostructures. For instance, amphiphilic block copolymers, with both hydrophilic and hydrophobic segments, have been synthesized for applications in drug delivery and nanotechnology. nih.gov A common strategy involves using a trithiocarbonate CTA to first polymerize one type of monomer, creating a "macro-CTA," which is then used to initiate the polymerization of a second monomer. openrepository.com

Key to the successful synthesis of well-defined block copolymers is the selection of the RAFT agent and the order of monomer addition, which depends on the reactivity of the propagating radicals. openrepository.com Trithiocarbonates are particularly effective for controlling the polymerization of "more activated monomers" (MAMs) like styrenes and acrylates. mdpi.com For example, dibenzyl trithiocarbonate (DBTTC), a derivative conceptually similar to dimethyl trithiocarbonate, has been used to create triblock copolymers of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and poly(vinylcaprolactam) (PVCL). scielo.br Similarly, polytrithiocarbonates have been employed to synthesize multiblock copolymers of styrene (B11656) and butyl acrylate (B77674). mdpi.com

Star polymers, featuring multiple polymer arms radiating from a central core, represent another complex architecture achievable with trithiocarbonate chemistry. researchgate.net The "core-first" approach involves a multifunctional CTA from which the arms are grown. researchgate.net Heptafunctional beta-cyclodextrin (B164692) cores modified with trithiocarbonate moieties have been used to synthesize polystyrene stars. researchgate.net This method provides access to materials with unique solution properties and potential applications in areas like rheology modification and drug delivery. The synthesis of star diblock copolymers has also been reported, combining the features of both architectures. nih.gov

Below is a table summarizing examples of block and star copolymers synthesized using trithiocarbonate-based RAFT agents.

Copolymer ArchitectureMonomersTrithiocarbonate Agent TypeApplication/Feature
Triblock Copolymers 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), vinylcaprolactam (VCL)Dibenzyl trithiocarbonate (DBTTC)pH- and temperature-sensitive materials. scielo.br
Multiblock Copolymers Styrene, Butyl AcrylatePolytrithiocarbonateSegmented copolymers with controlled block structure. mdpi.com
Star Polymers StyreneTrithiocarbonate functional β-cyclodextrinSynthesis of well-defined star architectures. researchgate.net
Star Diblock Copolymers ε-caprolactone, N-isopropylacrylamideTrithiocarbonate-terminated star poly(ε-caprolactone)Potential for biomedical applications. nih.gov

Responsive, or "smart," hydrogels are cross-linked polymer networks that can undergo significant volume changes in response to external stimuli such as temperature, pH, or light. rhhz.net The integration of trithiocarbonate units as dynamic covalent cross-linkers into these gels imparts unique adaptive properties. acs.orgresearchgate.net

For example, dimethacrylate trithiocarbonate can be used as a cross-linker in the radical polymerization of monomers like methyl methacrylate (PMMA) and styrene. acs.orgresearchgate.net The resulting gels exhibit a remarkable ability to reorganize their network structure in the presence of a radical source. This reshuffling of the trithiocarbonate cross-links allows the gel to accommodate swelling forces, leading to a significant increase in the swelling ratio. acs.orgresearchgate.net This dynamic behavior is triggered by the reversible nature of the C-S bonds within the trithiocarbonate unit.

The synthesis of BAB triblock copolymers, where the outer 'B' blocks are thermoresponsive poly(N-isopropylacrylamide) (PNIPAM) and the inner 'A' block is hydrophilic poly(N,N-dimethylacrylamide), can be facilitated by a difunctional trithiocarbonate. nih.gov These copolymers form reversible physical gels at physiological temperatures, making them promising candidates for tissue regeneration matrices. nih.gov Similarly, ultra-high molecular weight poly(N,N-dimethylacrylamide) hydrogels with very low crosslinking densities have been synthesized using a trithiocarbonate photoiniferter, resulting in materials with high toughness and resistance to swelling. chemrxiv.org

The responsiveness of these gels can be finely tuned. For instance, grafting hydrophilic poly(ethylene oxide) (PEO) chains onto a PNIPAAm network using a PEO-terminated trithiocarbonate macro-RAFT agent results in hydrogels with faster temperature response rates. rhhz.net

Block and Star Copolymers

Trithiocarbonate-Functionalized Nanocomposites

Trithiocarbonate-functionalized polymers are excellent candidates for creating polymer-nanoparticle hybrid materials, or nanocomposites. The trithiocarbonate group, or a derivative thereof, can be anchored to a nanoparticle surface, allowing for the "grafting-from" of polymer chains via surface-initiated RAFT polymerization. mdpi.com This method provides excellent control over the grafted polymer's molecular weight and density, leading to enhanced stability and dispersibility of the nanoparticles within a polymer matrix.

A notable example is the synthesis of iron oxide (Fe₃O₄) nanoparticles grafted with poly(n-butyl acrylate) [Fe₃O₄-g-P(BA)]. mdpi.com In this process, the Fe₃O₄ nanoparticle surface is first functionalized with a trithiocarbonate CTA. Subsequently, n-butyl acrylate is polymerized from the surface, creating a polymer shell around the inorganic core. mdpi.com

Another significant application is in the development of antimicrobial materials. Trithiocarbonate-functionalized poly(N-isopropylacrylamide) (PNiPAAm) has been used as a matrix to synthesize and stabilize silver nanoparticles (AgNPs). mdpi.comnih.gov The polymer not only prevents the aggregation of the AgNPs, which is crucial for maintaining their antimicrobial activity, but also imparts thermoresponsive behavior to the nanocomposite. mdpi.comnih.gov The release of silver ions from these composites can be influenced by the polymer chain length, which in turn dictates the size of the AgNPs formed. mdpi.comnih.gov

The table below presents examples of trithiocarbonate-functionalized nanocomposites.

NanoparticlePolymerFunctionalization MethodKey Properties/Applications
Silver (Ag) Poly(N-isopropylacrylamide) (PNiPAAm)Polymer used as a stabilizing matrix for in-situ nanoparticle formation. mdpi.comnih.govAntimicrobial, thermoresponsive. mdpi.comnih.gov
Iron Oxide (Fe₃O₄) Poly(n-butyl acrylate) (PBA)Surface-initiated RAFT polymerization from trithiocarbonate-functionalized nanoparticles. mdpi.comMagnetic polymer nanocomposites, potential for reprocessability. mdpi.com
Organoclays (MMT) S,S-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonateIntercalation of the trithiocarbonate modifier into clay galleries. davidpublisher.comNanohybrids for potential drug delivery applications. davidpublisher.com

Self-Healing Materials Incorporating Dynamic Covalent Trithiocarbonate Cross-Linkers

The development of materials that can autonomously repair damage is a major goal in materials science. Self-healing polymers often rely on the incorporation of dynamic or reversible bonds into their network structure. The trithiocarbonate linkage is an excellent example of a dynamic covalent bond that can be utilized for this purpose. mdpi.com

When a polymer network is cross-linked with molecules containing trithiocarbonate units, the material gains the ability to self-heal. rsc.org Upon exposure to an external stimulus, such as UV light or heat, the C-S bonds in the trithiocarbonate groups can undergo reversible cleavage and reformation. researchgate.nettandfonline.comtandfonline.com This process, known as reshuffling, allows the polymer chains to rearrange and mend cracks or cuts, restoring the material's integrity. researchgate.netresearchgate.netpolympart.ir

For example, polymers cross-linked with a dimethacrylate trithiocarbonate can be healed by fusing separated pieces of the gel in the presence of a radical initiator. acs.orgresearchgate.net This healing can be triggered by UV irradiation or even microwave irradiation, which can accelerate the rehealing of the cross-linked architecture on a microscopic scale. tandfonline.comtandfonline.comresearchgate.net The process is repeatable, allowing for multiple healing cycles. tandfonline.comtandfonline.comresearchgate.net This approach provides a pathway to recycle and reprocess covalently cross-linked polymers, which are traditionally difficult to reshape after curing. acs.orgresearchgate.netpolympart.ir

The dynamic nature of the trithiocarbonate bond makes it a key component in a class of materials known as covalent adaptable networks (CANs) or vitrimers, which can switch from a solid to a liquid-like state under specific conditions, enabling reprocessing and healing. researchgate.net

Emerging Research Areas and Unexplored Potentials

The versatility of the trithiocarbonate group continues to open up new avenues of research beyond established applications. One of the most exciting recent developments is the use of trithiocarbonates as intrinsic photoredox catalysts. rsc.org It has been discovered that trithiocarbonate RAFT agents, when irradiated with visible light in the presence of a sacrificial amine, can significantly reduce dissolved oxygen. rsc.org This allows for oxygen-tolerant controlled radical polymerization without the need for extensive deoxygenation procedures, a significant advantage for industrial-scale synthesis. rsc.org In these systems, the trithiocarbonate serves a triple function as a photocatalyst, initiator, and RAFT agent. rsc.org

Furthermore, gas-phase studies have shown that low-energy electron attachment can induce specific cleavage of the C-S bond in this compound and other RAFT agents. nih.gov This highly controlled dissociation at near-zero electron energies suggests novel ways to initiate polymerization with high spatiotemporal control, potentially leading to new lithography or 3D printing technologies. nih.gov

The synthesis of polytrithiocarbonates through the polycondensation of dithiols and this compound is another promising direction. researchgate.net This strategy offers a general route to a wide range of recyclable, sulfur-rich polymers, including thermoplastics, elastomers, and vitrimers, with potential applications in advanced manufacturing and sustainable materials. researchgate.net

Unexplored potentials lie in the design of novel trithiocarbonate structures with tailored reactivity for specific monomers and polymerization conditions. researchgate.net Theoretical studies using Density Functional Theory (DFT) are providing insights into how different substituents affect the electronic structure, stability, and reactivity of the trithiocarbonate linkage, which can guide the rational design of next-generation RAFT agents. researchgate.net The combination of RAFT polymerization with other polymerization techniques, such as ring-opening polymerization, using dual-functional trithiocarbonate initiators, also continues to be an area of active research for creating novel block copolymers. researchgate.net

Q & A

Q. What are the critical physicochemical properties of dimethyl trithiocarbonate (DMTrithio) that influence its handling and storage in laboratory settings?

DMTrithio is a liquid at room temperature (melting point: −3 °C) with a density of 1.254 g/mL and a flashpoint of 97.2°C . These properties necessitate storage in sealed, dry containers at ambient temperature to prevent degradation or moisture absorption. Its liquid state requires careful handling to avoid spills, particularly given its moderate flammability.

Q. How does DMTrithio function as a chain transfer agent (CTA) in RAFT polymerization, and what structural features contribute to its efficacy?

DMTrithio’s trithiocarbonate (-S-C(=S)-S-) group enables reversible chain transfer during RAFT polymerization, controlling molecular weight and dispersity by mediating radical activity. The methyl substituents influence its solubility in organic monomers and stability under polymerization conditions .

Q. What spectroscopic methods are recommended for characterizing DMTrithio and confirming its purity in synthetic workflows?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies structural integrity, while UV-Vis spectroscopy at 309 nm tracks the trithiocarbonate moiety. Gas chromatography-mass spectrometry (GC-MS) verifies purity, and size exclusion chromatography (SEC) with refractive index (RI)/UV cross-analysis monitors decomposition .

Advanced Research Questions

Q. How can electron paramagnetic resonance (EPR) spectroscopy elucidate kinetic parameters and radical intermediates in DMTrithio-mediated RAFT polymerization?

EPR quantifies radical concentrations during initiation/propagation, enabling calculation of rate coefficients (e.g., kpk_p, ktrk_{tr}). Spin-trapping agents like nitroxides stabilize transient radicals for detection, validating mechanistic models of chain transfer .

Q. What experimental strategies mitigate trithiocarbonate group decomposition during polymerization, and how is degradation quantitatively monitored?

Degradation is minimized by excluding oxygen (via freeze-pump-thaw cycles) and using low-temperature initiators (e.g., AIBN at 60–70°C). SEC-UV/RI overlap at 309 nm tracks trithiocarbonate retention, while increased dispersity (ĐM>1.5Đ_M > 1.5) signals side reactions .

Q. In studies reporting conflicting molecular weight distributions in DMTrithio-mediated polymerizations, what factors should be prioritized for systematic investigation?

Key variables include:

  • Impurity levels : Trace moisture or oxygen degrades CTA activity.
  • Monomer/CTA ratio : Deviations from optimal ratios (e.g., [M]/[CTA] = 100–500) skew molecular weights.
  • Initiator efficiency : AIBN decomposition rates affect radical flux .

Q. What mechanistic insights explain DMTrithio’s role in controlling polymer architecture (e.g., star polymers) via RAFT?

DMTrithio-derived macro-CTAs enable arm-first synthesis of star polymers. The trithiocarbonate end-group on pre-polymerized arms facilitates crosslinking with multifunctional cores, as demonstrated in poly(ethylene glycol) acrylate (PEGA) star systems .

Q. What methodological considerations are critical when employing DMTrithio in molecularly imprinted polymer (MIP) synthesis via RAFT precipitation polymerization?

Key factors include:

  • Template-monomer interactions : Hydrogen bonding between DMTrithio and functional monomers (e.g., methacrylic acid) dictates imprinting efficiency.
  • Crosslinker ratio : A template:monomer:crosslinker molar ratio of 1:4:16 optimizes selectivity in DES-based systems .

Q. How can researchers reconcile discrepancies in reported reactivity of DMTrithio across different monomer systems (e.g., acrylates vs. styrenics)?

Systematic screening of:

  • Monomer polarity : Polar monomers (e.g., acrylates) enhance CTA solubility and chain transfer.
  • Radical stability : Styrenic radicals exhibit lower reactivity with trithiocarbonates, requiring adjusted [CTA] or temperature .

Q. What novel applications of DMTrithio exist beyond polymerization, such as in heterocyclic synthesis?

Trithiocarbonate anions (derived from DMTrithio under basic conditions) act as S2S^2-synthons. For example, they enable metal-free synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes, expanding its utility in organosulfur chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.